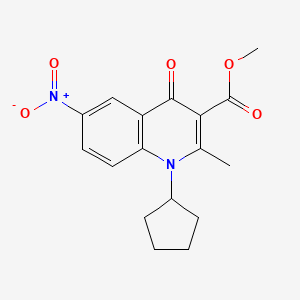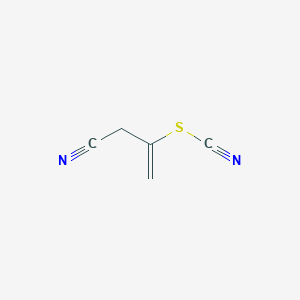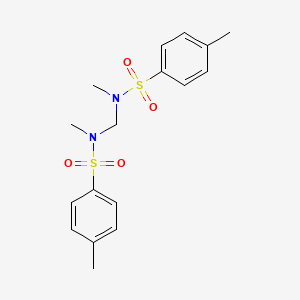![molecular formula C19H14N2O3S B8042353 2-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethylamino]naphthalene-1,4-dione](/img/structure/B8042353.png)
2-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethylamino]naphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethylamino]naphthalene-1,4-dione is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is part of the benzoxazole derivatives family, known for their wide spectrum of pharmacological activities .
Métodos De Preparación
The synthesis of 2-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethylamino]naphthalene-1,4-dione typically involves the reaction of 1,3-benzoxazole derivatives with naphthalene-1,4-dione under specific conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound .
Análisis De Reacciones Químicas
2-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethylamino]naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethylamino]naphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: This compound has shown potential in biological studies, particularly in antimicrobial and anticancer research.
Medicine: It is being explored for its potential therapeutic effects, including its use in developing new drugs for treating various diseases.
Industry: The compound is used in the development of new materials with specific properties for industrial applications.
Mecanismo De Acción
The mechanism of action of 2-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethylamino]naphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in affecting cellular processes related to growth and proliferation .
Comparación Con Compuestos Similares
2-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethylamino]naphthalene-1,4-dione can be compared with other benzoxazole derivatives such as:
2-(1,3-Benzoxazol-2-ylsulfanyl)-N,N-dimethylethanamine: Known for its antimicrobial properties.
2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide: Evaluated for its anticonvulsant activity.
Propiedades
IUPAC Name |
2-[2-(1,3-benzoxazol-2-ylsulfanyl)ethylamino]naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S/c22-16-11-15(18(23)13-6-2-1-5-12(13)16)20-9-10-25-19-21-14-7-3-4-8-17(14)24-19/h1-8,11,20H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCOXWMYAXIGPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)NCCSC3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![phenyl N-[1-(phenoxycarbonylamino)propan-2-yl]carbamate](/img/structure/B8042275.png)


![ethyl N-[4-[(1,4-dioxonaphthalen-2-yl)amino]butyl]carbamate](/img/structure/B8042298.png)
![Methyl 3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B8042300.png)



![4-[6-(4-Hydroxyphenoxy)pyridazin-3-yl]oxyphenol](/img/structure/B8042314.png)



![(4-Acetyloxy-2-pyridin-2-yl-[1,3]thiazolo[4,5-g]quinolin-9-yl) acetate](/img/structure/B8042342.png)

